(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate to form the oxadiazole ring. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,2,4-Oxadiazole-5-methanamine: Lacks the alpha-methyl group.
3-Methyl-1,2,4-Oxadiazole-5-methanamine: Lacks the alpha-ethyl group.
1,2,4-Oxadiazole-5-methanamine: Lacks both the alpha-ethyl and alpha-methyl groups.
Uniqueness
(Alpha-S)-3-Ethyl-Alpha-methyl-1,2,4-Oxadiazole-5-methanamine Hydrochloride is unique due to the presence of both the alpha-ethyl and alpha-methyl groups, which may confer specific chemical and biological properties not observed in similar compounds. These structural features may enhance its stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C6H12ClN3O |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S)-1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
YEPACPSCWBNUPO-WCCKRBBISA-N |
Isomeric SMILES |
CCC1=NOC(=N1)[C@H](C)N.Cl |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.